1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide
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Overview
Description
1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core, a triazole ring, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Attachment of the Carboxamide Group: The carboxamide group is usually introduced by reacting the indole derivative with an appropriate carboxylic acid derivative (e.g., acid chloride or anhydride) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide: Similar structure but with a different position of the carboxamide group.
1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H19N5O |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
1-methyl-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]indole-2-carboxamide |
InChI |
InChI=1S/C16H19N5O/c1-10(2)8-14-17-16(20-19-14)18-15(22)13-9-11-6-4-5-7-12(11)21(13)3/h4-7,9-10H,8H2,1-3H3,(H2,17,18,19,20,22) |
InChI Key |
DBHUVVFOFCGULT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)C2=CC3=CC=CC=C3N2C |
Origin of Product |
United States |
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